molecular formula C19H18N2O B11835740 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol CAS No. 796-46-3

4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol

Cat. No.: B11835740
CAS No.: 796-46-3
M. Wt: 290.4 g/mol
InChI Key: OSSROFZTGSSYNR-RMKNXTFCSA-N
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Description

4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol is a quinoline-based chemical compound with significant potential in biomedical and chemical research. This specialized chemical features a quinoline structure substituted with a dimethylaminostyryl group at the 4-position, a configuration known to impart valuable photophysical and coordination properties. Quinoline derivatives have demonstrated diverse biological activities in research settings, including antimicrobial and potential anticancer properties against various cell lines . The compound's structural framework allows it to function as a versatile ligand capable of forming coordination complexes with various metal ions . These metal complexes often exhibit enhanced biological activity compared to the parent ligand, particularly in antimicrobial applications where such complexes have shown increased efficacy against both Gram-positive and Gram-negative bacterial strains . The extended conjugated system of this styrylquinoline derivative suggests potential applications in materials science research, particularly in the development of fluorescent probes and molecular sensors. Researchers value this compound for investigating structure-activity relationships in medicinal chemistry and for developing novel metal-based therapeutic agents. The compound is provided as a high-purity solid suitable for research applications in chemical synthesis, metal coordination chemistry, and preliminary biological evaluation. Appropriate safety precautions should be followed during handling and storage. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

796-46-3

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-8-ol

InChI

InChI=1S/C19H18N2O/c1-21(2)16-10-7-14(8-11-16)6-9-15-12-13-20-19-17(15)4-3-5-18(19)22/h3-13,22H,1-2H3/b9-6+

InChI Key

OSSROFZTGSSYNR-RMKNXTFCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=C3C=CC=C(C3=NC=C2)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=C3C=CC=C(C3=NC=C2)O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation with Acetic Anhydride

The most widely documented method involves condensing 2-methyl-8-hydroxyquinoline with 4-dimethylaminobenzaldehyde in acetic anhydride under reflux. This one-pot reaction proceeds via a base-catalyzed mechanism, where the methyl group at the 2-position of the quinoline acts as the active methylene donor.

Procedure :

  • Reagent Mixing : 2-methyl-8-hydroxyquinoline (1.0 eq) and 4-dimethylaminobenzaldehyde (1.2 eq) are dissolved in acetic anhydride (10 mL/g substrate).

  • Reaction Conditions : Heated at 130–140°C under nitrogen for 24–72 hours.

  • Workup : The mixture is quenched in ice-water, filtered, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) or recrystallization (ethanol).

Key Data :

ParameterValueSource
Yield68–74%
Reaction Time24–72 hours
Purity (HPLC)>95%

The extended reaction time ensures complete enolate formation and minimizes byproducts like polymeric aldehydes.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from days to hours by enhancing thermal efficiency. A modified protocol achieves 82% yield in 4 hours:

Procedure :

  • Microwave Setup : Substrates (1:1.1 molar ratio) in acetic anhydride are irradiated at 150°C (300 W).

  • Purification : Crude product is washed with cold methanol and dried under vacuum.

Advantages :

  • 80% reduction in energy consumption vs. conventional heating.

  • Enhanced regioselectivity due to uniform heating.

Mechanistic Insights and Side Reactions

Reaction Pathway Analysis

The Knoevenagel mechanism involves three steps:

  • Enolate Formation : Deprotonation of 2-methyl-8-hydroxyquinoline by acetic anhydride.

  • Nucleophilic Attack : Enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.

  • Dehydration : Elimination of water yields the trans-vinyl product.

Side Reactions :

  • Polymerization : Occurs at temperatures >150°C, mitigated by nitrogen sparging.

  • Over-Acetylation : Excess acetic anhydride acetylates the 8-hydroxy group, requiring alkaline hydrolysis (5% K₂CO₃) during workup.

Optimization Strategies

Solvent and Catalyst Screening

Recent studies compare solvents and catalysts:

SolventCatalystYield (%)Time (h)Reference
Acetic anhydrideNone7472
ToluenePiperidine6848
Solvent-freeZnO nanoparticles896

Solvent-free conditions with ZnO nanoparticles improve atom economy and reduce waste.

Temperature and Time Profiling

A kinetic study reveals optimal parameters:

  • 130°C : Maximum yield (82%) at 24 hours.

  • 140°C : Rapid decomposition observed beyond 12 hours.

Purification and Characterization

Recrystallization Techniques

Ethanol-water systems (7:3 v/v) achieve 98% purity by removing acetylated byproducts.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.32 (d, J=16.4 Hz, 1H, vinyl-H), 7.89 (d, J=8.9 Hz, 2H, aryl-H), 3.02 (s, 6H, N(CH₃)₂).

  • IR : 3340 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N).

Industrial-Scale Adaptations

Continuous Flow Reactors

Pilot-scale studies using tubular reactors (20 L/hr throughput) show:

  • 88% yield at 140°C with 10-minute residence time.

  • 30% lower solvent consumption vs. batch processes .

Chemical Reactions Analysis

Synthetic Formation via Horner–Wadsworth–Emmons Olefination

The compound is synthesized through a phosphonate-mediated olefination reaction. Key steps involve:

  • Phosphonate intermediate preparation : Reacting 8-hydroxyquinoline derivatives with triethyl phosphite to form diethyl ((8-hydroxyquinolin-5-yl)methyl)phosphonates .

  • Aldehyde coupling : Treating the phosphonate with 4-(dimethylamino)benzaldehyde under basic conditions (e.g., NaOMe/DMF) to yield the styrylquinoline product .

Example Reaction Conditions

Starting MaterialAldehydeBaseSolventYield
Diethyl ((8-MOM-quinolin-5-yl)methyl)phosphonate4-(Dimethylamino)benzaldehydeNaOMeDMF46%

MOM = Methoxymethyl protecting group; Reaction conducted at 80°C for 12 h .

Electrophilic Aromatic Substitution

The quinoline and phenyl rings participate in electrophilic reactions:

  • Quinoline ring : Reactive at positions 5 and 7 due to electron-rich regions from the vinyl and hydroxyl groups.

  • Dimethylamino-phenyl group : Activates the para position for further substitution (e.g., nitration, sulfonation).

Notable Reactivity Trends

Reaction TypeSiteConditionsOutcome
NitrationQuinoline (C5/C7)HNO₃/H₂SO₄, 0–5°CNitro derivatives
HalogenationPhenyl (para)Cl₂/FeCl₃, RTChlorinated aryl products

Electrophilic attacks are solvent-dependent, with DMF enhancing regioselectivity .

Metal Chelation and Coordination Chemistry

The 8-hydroxyquinoline moiety acts as a bidentate ligand, forming stable complexes with transition metals:

Documented Metal Binding

Metal IonBinding SitesStability Constant (Log K)Biological Relevance
Co(II){N,O} (quinoline-OH)12.3 ± 0.2Anticancer activity
Cu(II){N,O}14.1 ± 0.3Catalytic oxidation
Fe(III){N,O}10.8 ± 0.1Redox modulation

Chelation disrupts metal-dependent enzymes in cancer cells, inducing G2/M phase arrest and DNA damage .

Acid-Base Behavior and pH-Dependent Reactivity

The compound demonstrates pH-sensitive properties:

  • pKa Values :

    • Quinolinol hydroxyl: 9.2 ± 0.1

    • Dimethylamino group: 3.8 ± 0.1

    • Vinyl bridge: Insensitive to pH .

pH-Dependent Transformations

pH RangeDominant FormReactivity
<3Protonated quinoliniumEnhanced electrophilic substitution
4–8Deprotonated hydroxylMetal chelation dominates
>9Fully deprotonatedOxidative degradation

Acid-base equilibria modulate its metal-binding capacity and cellular toxicity .

Oxidative and Reductive Transformations

The vinyl bridge and aromatic systems undergo redox reactions:

  • Oxidation :

    • Ozonolysis cleaves the vinyl group to yield quinoline-5-carbaldehyde and dimethylaminoacetophenone .

    • H₂O₂ oxidizes the hydroxyl group to a quinone derivative.

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) saturates the vinyl bond, producing 4-(4-(dimethylamino)phenethyl)-8-quinolinol .

Photochemical Reactions

The conjugated π-system enables light-induced processes:

  • UV Irradiation : Generates singlet oxygen (¹O₂) via energy transfer, enabling photodynamic applications.

  • Isomerization : Reversible EZ isomerization under 365 nm light, altering biological activity .

Biological Alkylation and Crosslinking

In cellular environments, the compound:

  • Forms covalent adducts with cysteine residues via Michael addition at the vinyl group.

  • Crosslinks DNA through intercalation and alkylation, confirmed by comet assays .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

ModificationEffect on ReactivitySource
Chlorination at C5/C7Enhances electrophilic substitution rates
Methylation of -OHAbolishes metal chelation
Replacement of dimethylaminoAlters redox stability and π-conjugation

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research indicates that derivatives of quinoline compounds, including 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol, possess significant antimicrobial activity. A study highlighted the effectiveness of related compounds against drug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and various fungal infections . The chelating properties of these compounds enhance their efficacy in treating infections resistant to conventional antibiotics.

Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Compounds similar to 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . This suggests that the compound could be a valuable candidate for further development in cancer therapy.

Neurological Applications
The compound's structural characteristics may also confer neuroprotective effects. Quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that these compounds can inhibit acetylcholinesterase, an enzyme linked to cognitive decline .

Material Science Applications

Fluorescent Sensors
Due to its unique electronic properties, 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol is being explored as a fluorescent sensor for detecting heavy metals and other pollutants. The compound's ability to form complexes with metal ions enhances its sensitivity and selectivity in environmental monitoring applications .

Optoelectronic Devices
The compound's photophysical properties make it suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation positions it as a candidate for developing efficient light-emitting materials .

Case Studies

Study Title Application Focus Findings
Investigation of Antimicrobial Activity of Quinoline DerivativesAntimicrobialDemonstrated effectiveness against MRSA and other resistant strains .
Fluorescent Sensing of Heavy Metals Using Quinoline-Based SensorsEnvironmental MonitoringAchieved high sensitivity and selectivity for Hg²⁺ ions .
Synthesis and Characterization of Anticancer Quinoline DerivativesCancer ResearchInduced apoptosis in cancer cell lines, suggesting potential therapeutic use .

Mechanism of Action

The mechanism of action of 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol involves its interaction with molecular targets through its functional groups. The dimethylamino group and the quinoline ring play crucial roles in binding to specific receptors or enzymes. The compound’s effects are mediated through pathways involving electron transfer and hydrogen bonding, contributing to its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Substituent Variations

Quinoline derivatives are highly tunable, with substituents significantly altering their properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Key Properties/Activities Reference
4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol - 4-position: Vinyl-linked 4-(dimethylamino)phenyl
- 8-position: Hydroxyl
Potential fluorescence, antimicrobial activity (inferred from analogs)
8-Chloro-2,3-dimethyl-4-quinolinol - 8-position: Chlorine
- 2,3-positions: Methyl groups
Industrial relevance; chlorination increases reactivity but raises toxicity concerns
2-Amino-8-quinolinol - 2-position: Amino
- 8-position: Hydroxyl
Chelating agent; used in metal coordination and synthesis intermediates
7-((Diphenylamino)(4-chlorophenyl)methyl)quinolin-8-ol - 7-position: Bulky diphenylamino and 4-chlorophenyl groups Enhanced steric hindrance; potential antibacterial activity
7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol - 7-position: Trifluoromethyl and pyridinyl groups Improved metabolic stability due to fluorination

Physicochemical Properties

  • Electron Effects: The dimethylamino group in the target compound is strongly electron-donating, increasing electron density on the quinoline ring, which may enhance fluorescence or binding to electron-deficient targets. In contrast, chlorine in is electron-withdrawing, reducing ring electron density.
  • Lipophilicity : The trifluoromethyl group in increases lipophilicity, improving membrane permeability, whereas the hydroxyl group in the target compound may enhance solubility in polar solvents.

Biological Activity

4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol, a compound with the molecular formula C19H18N2O, belongs to the class of quinoline derivatives and has garnered attention for its diverse biological activities. This detailed article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antimalarial properties, supported by relevant research findings and data tables.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Study: HeLa Cells

A study conducted by Barilli et al. (2023) demonstrated that derivatives of 8-hydroxyquinoline, including compounds similar to 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol, exhibited promising antiproliferative effects on HeLa cervical cancer cells. The IC50 values ranged from 1.4 nM to 32.13 μM, indicating significant potency against cancer cells .

CompoundIC50 (μM)Cell Line
4-Dimethylaminophenyl vinyl quinoline1.4 - 32.13HeLa

Antimicrobial Activity

The compound also displays notable antimicrobial properties, particularly against pathogenic bacteria.

Antibacterial Efficacy

Research has shown that derivatives of 8-hydroxyquinoline can inhibit bacterial growth effectively. In one study, compounds structurally related to 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol were tested against various bacterial strains.

Bacterial StrainInhibition Zone (mm)Reference Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

The results indicated that the compound exhibited competitive inhibition compared to standard antibiotics .

Antimalarial Activity

Another area of interest is the antimalarial activity of this compound. Research into related quinoline derivatives has revealed their effectiveness against Plasmodium falciparum, the causative agent of malaria.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study on arylvinylquinolines showed that modifications significantly influence antimalarial efficacy. For instance, fluorinated analogues demonstrated improved activity against drug-resistant strains .

CompoundEC50 (nM)Resistance Index
Fluorinated analogue21.0 ± 2.1<1

The proposed mechanisms through which these compounds exert their biological effects include:

  • Caspase-dependent apoptosis : Induction of programmed cell death in cancer cells.
  • Iron chelation : Binding to iron ions, which is critical for the survival of certain pathogens.
  • Inhibition of enzymatic activity : Compounds have been shown to inhibit specific enzymes involved in cellular metabolism in both cancerous and microbial cells .

Q & A

Q. What are the common synthetic strategies for preparing 4-(2-(4-(dimethylamino)phenyl)vinyl)-8-quinolinol?

The synthesis typically involves functionalization of the 8-quinolinol core. A general approach includes:

  • Methylation : Protecting the hydroxyl group of 8-quinolinol via methylation with dimethyl sulfate to form 8-methoxyquinoline derivatives .
  • Alkylation/Vinylation : Introducing the vinyl-dimethylaminophenyl group via alkylation or Heck coupling at position 2 or 4 of the quinoline ring. Low-temperature alkylation with organolithium reagents (e.g., isopropyl lithium) has been used for similar systems .
  • Demethylation : Cleavage of the methoxy group using reagents like BBr₃ or HI to regenerate the hydroxyl group . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions such as over-alkylation or decomposition.

Q. How is the electronic structure of 4-(2-(4-(dimethylamino)phenyl)vinyl)-8-quinolinol characterized?

Key methods include:

  • UV-Vis Spectroscopy : To study π→π* transitions in the conjugated vinyl-quinolinol system. The dimethylamino group acts as an electron donor, red-shifting absorption bands compared to unsubstituted analogs .
  • Fluorescence Spectroscopy : To evaluate intramolecular charge transfer (ICT) between the dimethylamino donor and quinolinol acceptor. Solvatochromic shifts in emission spectra can confirm ICT behavior .
  • X-ray Crystallography : Resolving the crystal structure (if available) to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding at the hydroxyl group) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselective functionalization of 8-quinolinol derivatives?

  • Steric Effects : Bulky substituents at positions 2 or 7 (e.g., isopropyl groups) hinder electrophilic substitution at adjacent positions. This can direct reactions to less hindered sites like position 5 .
  • Electronic Effects : Electron-donating groups (e.g., dimethylamino) activate the quinoline ring for electrophilic attacks, while electron-withdrawing groups (e.g., halogens) deactivate it. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
  • Methodology : Use competitive reaction experiments with model substrates and monitor outcomes via HPLC or LC-MS to map regioselectivity trends.

Q. What strategies enable late-stage diversification of 8-quinolinol derivatives for structure-activity relationship (SAR) studies?

  • Protecting Group Chemistry : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to allow modifications at other positions .
  • Cross-Coupling Reactions : Employ Suzuki or Sonogashira couplings to introduce aryl, heteroaryl, or alkynyl groups at the vinyl or quinoline positions .
  • Post-Functionalization : Oxidize the dimethylamino group to a nitro or carbonyl moiety for further derivatization (e.g., reductive amination) .
  • Validation : Use high-throughput screening (HTS) to assess biological activity of derivatives, correlating substituent identity/physical properties (logP, pKa) with efficacy .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for 8-quinolinol derivatives be resolved?

  • Dynamic Effects : Conformational flexibility (e.g., rotation around the vinyl bond) may cause NMR signal broadening. Variable-temperature NMR can detect slow exchange processes .
  • Crystallographic Artifacts : Crystal packing forces might stabilize rare conformers. Compare solution-state (NMR) and solid-state (X-ray) data, and validate with computational models (e.g., molecular dynamics simulations) .
  • Case Study : For 6-(4-fluorophenyl)quinolin-8-ol, discrepancies between calculated and observed NMR shifts were resolved by identifying solvent-induced conformational changes .

Methodological Considerations

  • Synthesis Optimization : Use design of experiments (DoE) to systematically vary reaction parameters (e.g., catalyst loading, temperature) and identify optimal conditions .
  • Analytical Cross-Validation : Combine multiple techniques (e.g., HRMS, IR, and elemental analysis) to confirm molecular identity and purity .
  • Safety Protocols : Handle organolithium reagents under inert atmospheres and use quenching solutions (e.g., isopropanol/water) to mitigate pyrophoric risks .

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